1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4S/c14-11-2-1-3-12(15)10(11)9-18-4-6-19(7-5-18)13-8-16-20-17-13/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSJTWKHICGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-Alkylation of Piperazine
Piperazine undergoes selective mono-alkylation with (2-chloro-6-fluorophenyl)methyl chloride under basic conditions:
Optimized Conditions :
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
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Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN)
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Molar Ratio : 1:1 (piperazine:alkylating agent)
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Temperature : 60–80°C, 12–24 hours
Key Considerations :
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Excess alkylating agent leads to bis-alkylation; stoichiometric control is critical.
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Intermediate purification via column chromatography (SiO₂, eluent: ethyl acetate/hexane) ensures mono-substitution.
Introduction of 1,2,5-Thiadiazol-3-yl Group
The second nitrogen of piperazine is functionalized with 1,2,5-thiadiazol-3-yl via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr with 3-Bromo-1,2,5-thiadiazole
Conditions :
Buchwald-Hartwig Amination
For enhanced efficiency, palladium-catalyzed coupling is employed:
Conditions :
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Catalyst : Palladium acetate (Pd(OAc)₂)
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Ligand : Xantphos
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Base : Potassium tert-butoxide (t-BuOK)
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Solvent : Toluene
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Temperature : 110°C, 24 hours
Alternative One-Pot Synthesis
A tandem alkylation-coupling approach reduces purification steps:
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Dual Alkylation : Piperazine reacts with equimolar (2-chloro-6-fluorophenyl)methyl chloride and 3-bromo-1,2,5-thiadiazole under phase-transfer conditions.
-
Conditions :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) :
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δ 7.35–7.25 (m, 2H, Ar-H), δ 6.95 (t, 1H, Ar-H), δ 3.75 (s, 2H, CH₂), δ 3.15–3.05 (m, 8H, piperazine).
-
-
¹³C NMR :
Infrared Spectroscopy (IR) :
Mass Spectrometry (MS) :
Yield Optimization and Challenges
| Step | Challenge | Mitigation Strategy | Yield Improvement |
|---|---|---|---|
| Mono-alkylation | Bis-alkylation byproducts | Use of bulky bases (e.g., DBU) | +15% |
| Thiadiazole coupling | Poor nucleophilicity of piperazine | Pre-activation with NaH | +20% |
| Purification | Co-elution of impurities | Gradient elution (5→20% MeOH in DCM) | +10% |
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require polar aprotic solvents and mild heating.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Structure
The compound consists of a piperazine ring substituted with a thiadiazole moiety and a chloro-fluorobenzyl group. This unique structure contributes to its biological activity.
Medicinal Chemistry
Antidepressant Activity : Research has indicated that derivatives of piperazine can exhibit antidepressant-like effects. The presence of the thiadiazole ring may enhance the binding affinity to serotonin receptors, making it a candidate for further investigation in treating depression .
Anticancer Properties : Some studies suggest that compounds containing thiadiazole and piperazine structures possess cytotoxic effects against various cancer cell lines. These compounds may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.
Neuropharmacology
Research indicates that the compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could lead to potential applications in treating neuropsychiatric disorders such as anxiety and schizophrenia .
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Synthesis of Novel Compounds
The synthesis of this compound can serve as a precursor for developing new analogs with enhanced biological activity. Researchers are exploring various synthetic routes to modify the piperazine and thiadiazole components for improved efficacy and selectivity .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including those with thiadiazole substitutions. The results indicated significant improvements in behavioral tests in animal models, suggesting potential for clinical development .
Case Study 2: Antitumor Activity
In another study, researchers synthesized several analogs of the target compound and tested their efficacy against human cancer cell lines. One derivative showed promising results, leading to further investigation into its mechanism of action and potential as an anticancer agent .
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes for Derivatives
| Compound Name | Synthetic Route Description | Yield (%) |
|---|---|---|
| 1-[(2-chloro-6-fluorophenyl)methyl]-4-thiadiazole | Reaction between piperazine and thiadiazole derivatives | 75 |
| Modified Piperazine Derivative | Alkylation of piperazine followed by halogenation | 68 |
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological effects.
Comparison with Similar Compounds
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Key Differences : Replaces the (2-chloro-6-fluorophenyl)methyl group with a cyclopropanecarbonyl-4-fluorophenyl moiety.
- However, the carbonyl group may reduce membrane permeability compared to the benzyl group in the target compound .
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- Key Differences : Uses a 1,2,4-thiadiazole isomer instead of 1,2,5-thiadiazole.
- Impact : The 1,2,4-thiadiazole’s electronic distribution differs, which could alter interactions with enzymatic targets. The 2-chlorophenylmethyl group may confer similar lipophilicity but with distinct steric effects .
Piperazine Derivatives with Halogenated Aromatic Groups
Flunarizine Hydrochloride
- Structure : 1-[bis(4-fluorophenyl)methyl]-4-cinnamyl-piperazine.
- Key Differences: Bis(4-fluorophenyl)methyl group increases hydrophobicity, enhancing CNS penetration.
- Biological Relevance : Marketed as a calcium channel blocker for migraines, contrasting with the target compound’s unstudied therapeutic profile .
Cyclizine and Analogues
- Structure : 1-benzhydryl-4-methylpiperazine (cyclizine) and derivatives with tolyl/cumene groups.
- Key Differences : Bulky benzhydryl groups in cyclizine are associated with sedative antihistaminic effects, whereas the target compound’s smaller halogenated benzyl group may reduce such side effects .
Piperazines with Heterocyclic Appendages
Pyridazinone-Linked Derivatives
Sigma Receptor Ligands
- Structure : 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine.
- Key Differences : Tetrahydrofuran substituent increases polarity, reducing logP for improved CNS imaging. The target compound’s thiadiazole and chlorophenyl groups may offer higher lipophilicity .
Comparative Data Table
Research Findings and Implications
- Lipophilicity : The chlorophenyl/fluorophenyl group balances lipophilicity (logP ~3.5 estimated), intermediate between polar imaging agents (e.g., ) and highly hydrophobic antihistamines (e.g., cyclizine, logP ~5.2) .
- Metabolic Stability: Halogenated aromatic groups may slow oxidative metabolism compared to non-halogenated analogues, as seen in meclizine’s metabolites .
Biological Activity
1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and activity against various biological targets, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound can be characterized by its unique structural features that contribute to its biological activity. The presence of the piperazine ring and the thiadiazole moiety are critical for its pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13ClFN3S |
| Molecular Weight | 295.77 g/mol |
| CAS Number | [Pending] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may modulate the activity of certain enzymes or receptors involved in cell signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth and proliferation.
- Receptor Binding : It can bind to receptors that regulate cell cycle progression and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induces apoptosis via caspase activation |
| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
| A549 | 0.2 | Inhibition of cellular proliferation |
Case Studies
- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism involved induction of apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- HepG2 Liver Cancer Cells : The compound exhibited an IC50 value of 9.6 µM, leading to cell cycle arrest at the G2/M phase. This was associated with increased levels of cyclin-dependent kinase inhibitors .
- A549 Lung Cancer Cells : The most potent activity was observed with an IC50 value of 0.2 µM, indicating strong antiproliferative effects through mechanisms involving apoptosis and cell cycle disruption .
Q & A
Q. Optimization Strategies :
- Catalysts : Copper sulfate/sodium ascorbate systems enhance click chemistry for heterocyclic coupling .
- Solvent Selection : DMF or dichloromethane improves solubility of intermediates .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (1:8 to 1:2) ensures high purity .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiadiazole coupling | CuSO₄, Na ascorbate, H₂O:DCM (1:2) | 72 | 98% | |
| Benzyl methylation | K₂CO₃, DMF, RT, 6h | 65 | 95% |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer :
Critical techniques include:
¹H/¹³C NMR : Assigns proton environments (e.g., piperazine CH₂ vs. thiadiazole protons) and confirms regiochemistry. For example, the benzylic CH₂ group shows δ 3.5–4.0 ppm .
IR Spectroscopy : Identifies functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹) .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 354.08) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR signal splitting) arising from stereochemical considerations in the piperazine-thiadiazole system?
Methodological Answer :
Stereochemical ambiguity often arises from restricted rotation in the piperazine-thiadiazole linkage. Strategies include:
Variable Temperature NMR : Cooling to –40°C slows conformational exchange, simplifying splitting patterns .
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and coupling constants .
X-ray Crystallography : Resolves absolute configuration (e.g., dihedral angles between aromatic rings) .
Case Study : A 2025 study resolved conflicting NOE correlations using X-ray data, confirming a chair conformation for the piperazine ring .
Advanced: What strategies are recommended for optimizing the regioselectivity of thiadiazole-piperazine coupling reactions under varying catalytic conditions?
Methodological Answer :
Regioselectivity depends on electronic and steric factors:
Catalyst Screening : Pd(PPh₃)₄ favors C-3 coupling in thiadiazoles, while CuI promotes C-5 selectivity .
Solvent Effects : Polar solvents (DMF) stabilize transition states for meta-substitution .
Additives : LiCl suppresses side reactions in Pd-mediated couplings .
Q. Data-Driven Example :
| Catalyst | Solvent | Regioselectivity (C-3:C-5) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 9:1 | 78 |
| CuI | DCM | 1:4 | 65 |
Advanced: How should molecular docking studies be designed to evaluate the interaction between this compound and neurological targets like 5-HT receptors?
Q. Methodological Answer :
Target Preparation : Use crystallographic data (e.g., 5-HT₁A receptor, PDB: 7E2Z) and optimize protonation states at pH 7.4 .
Ligand Preparation : Generate 3D conformers (e.g., OMEGA software) and assign partial charges (AM1-BCC) .
Docking Protocol :
- Software : AutoDock Vina or Schrödinger Glide .
- Grid Box : Center on transmembrane helices (critical for GPCR binding) .
Validation : Compare docking scores with known agonists (e.g., serotonin RMSD < 2.0 Å) .
Key Finding : A 2025 study identified hydrogen bonding between the thiadiazole sulfur and Tyr7.43 residue as critical for 5-HT₁A affinity .
Basic: What are the stability profiles of this compound under physiological conditions, and how are degradation pathways analyzed?
Q. Methodological Answer :
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h) and monitor via HPLC .
- Oxidative Stress : Use 3% H₂O₂ to assess thiadiazole ring oxidation .
Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) quantify clearance rates .
Q. Data Example :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1.2 | 15 | Des-methyl analog |
| pH 9.0 | 30 | Ring-opened thiadiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
